molecular formula C48H68Cl4N4O8S2 B15181608 Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4'-diaminostilbene-2,2'-disulphonate CAS No. 93840-59-6

Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4'-diaminostilbene-2,2'-disulphonate

Cat. No.: B15181608
CAS No.: 93840-59-6
M. Wt: 1035.0 g/mol
InChI Key: MDEZLGZRBQJCEK-WXXKFALUSA-L
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Description

Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinct characteristics.

Preparation Methods

The synthesis of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves multiple steps. The synthetic route typically includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethyloctylamine to form the intermediate compound. This intermediate is then reacted with 4,4’-diaminostilbene-2,2’-disulphonic acid under controlled conditions to yield the final product .

Chemical Reactions Analysis

Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate can be compared with other similar compounds such as:

    Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: This compound shares a similar structure but differs in the substituents on the phenoxy groups.

    Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with variations in the alkyl chain length and functional groups.

The uniqueness of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate lies in its specific combination of functional groups and its resulting chemical properties .

Properties

CAS No.

93840-59-6

Molecular Formula

C48H68Cl4N4O8S2

Molecular Weight

1035.0 g/mol

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium

InChI

InChI=1S/2C17H28Cl2NO.C14H14N2O6S2/c2*1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h2*10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q2*+1;/p-2/b;;2-1+

InChI Key

MDEZLGZRBQJCEK-WXXKFALUSA-L

Isomeric SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Canonical SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Origin of Product

United States

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